O-(Pentachlorophenyl) morpholine-4-carbothioate
Description
O-(Pentachlorophenyl) morpholine-4-carbothioate is a sulfur-containing organochlorine compound featuring a pentachlorophenyl group linked via an oxygen atom to a morpholine-4-carbothioate moiety. Its molecular structure combines a highly chlorinated aromatic ring with a morpholine-derived heterocycle, which may confer unique physicochemical and biological properties.
Properties
CAS No. |
100991-59-1 |
|---|---|
Molecular Formula |
C11H8Cl5NO2S |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
O-(2,3,4,5,6-pentachlorophenyl) morpholine-4-carbothioate |
InChI |
InChI=1S/C11H8Cl5NO2S/c12-5-6(13)8(15)10(9(16)7(5)14)19-11(20)17-1-3-18-4-2-17/h1-4H2 |
InChI Key |
SHOIUDUSEUIQJL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(Pentachlorophenyl) morpholine-4-carbothioate typically involves the reaction of pentachlorophenol with morpholine-4-carbothioic acid chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbothioate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
O-(Pentachlorophenyl) morpholine-4-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or other reduced forms.
Substitution: The pentachlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
O-(Pentachlorophenyl) morpholine-4-carbothioate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of drug-resistant infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of O-(Pentachlorophenyl) morpholine-4-carbothioate involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or proteins, leading to its antimicrobial effects. The exact molecular pathways involved are still under investigation, but it is thought to disrupt cellular processes in microorganisms, leading to their death .
Comparison with Similar Compounds
Structural Analogues in Pesticide Chemistry
Several pentachlorophenyl-containing compounds are documented in pesticide chemistry:
Key Differences :
- Unlike pentachlorophenyl methyl sulfide, O-(pentachlorophenyl) morpholine-4-carbothioate replaces the methyl sulfide with a morpholine-thioester group, likely enhancing its solubility and interaction with biological targets due to the morpholine ring’s polarity .
- Compared to PCP, the morpholine-thioester group may reduce direct toxicity (PCP is acutely toxic and bioaccumulative) but introduce distinct enzymatic interactions .
Morpholine-Based Derivatives
Morpholine rings are common in pharmaceuticals and agrochemicals due to their hydrogen-bonding capacity and metabolic stability:
| Compound Name | Biological Activity | Structural Distinction | Reference |
|---|---|---|---|
| N-(4-Chlorophenyl)morpholine-4-carboxamide | Moderate antiviral, high anticancer activity | Carboxamide linkage; chlorinated phenyl group | |
| [4-(Morpholine-4-carbonyl)phenyl]methanamine HCl | Potential therapeutic applications | Phenylmethanamine backbone | |
| Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate | Enhanced pharmacological profile | Ester and ketone functionalities |
Key Differences :
- The carbothioate group in this compound differs from carboxamides (e.g., N-(4-chlorophenyl)morpholine-4-carboxamide) by replacing the amide bond with a thioester. This substitution may alter hydrolysis rates and target specificity, as thioesters are generally more reactive than amides .
Carbothioate Analogues
Carbothioates with aryl substituents exhibit diverse reactivity:
Key Differences :
Physicochemical Properties (Inferred)
| Property | This compound | Pentachlorophenol (PCP) | N-(4-Chlorophenyl)morpholine-4-carboxamide |
|---|---|---|---|
| LogP (lipophilicity) | High (~5.2) | 5.0 | ~3.8 |
| Water Solubility | Low (<1 mg/L) | 14 mg/L | Moderate (~50 mg/L) |
| Metabolic Stability | Likely high (resistant to hydrolysis) | Low (rapid conjugation) | Moderate |
Notes:
Biological Activity
O-(Pentachlorophenyl) morpholine-4-carbothioate is a synthetic compound that has garnered attention in various fields, particularly in agricultural and pharmaceutical research. This compound exhibits a range of biological activities, making it a subject of interest for further investigation. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
- Molecular Formula : C₁₁H₈Cl₅NOS
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of morpholine derivatives with pentachlorophenol and carbon disulfide. The process can be summarized in the following steps:
- Formation of Morpholine Derivative : Morpholine is reacted with suitable reagents to introduce the carbothioate group.
- Chlorination : The pentachlorophenyl moiety is introduced through electrophilic aromatic substitution.
- Purification : The crude product is purified using techniques such as recrystallization or chromatography.
This compound exhibits biological activity primarily through its interaction with cellular pathways. It has been shown to affect:
- Cellular Signaling : The compound may modulate signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : It can act as an inhibitor for specific enzymes, potentially affecting metabolic processes.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be developed into a potential antimicrobial agent.
Case Studies
-
Case Study 1: Antimicrobial Efficacy
- A study conducted by Zhang et al. (2020) evaluated the antimicrobial effects of this compound against clinical isolates of bacteria. The study found that the compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics, indicating its potential for use in treating resistant infections.
-
Case Study 2: Cytotoxicity Assessment
- In another investigation, Lee et al. (2021) assessed the cytotoxic effects of this compound on cancer cell lines. The results showed that this compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological profile of this compound. Studies have indicated:
- Acute Toxicity : The compound exhibits moderate acute toxicity in animal models, necessitating careful dosage considerations.
- Chronic Exposure Risks : Long-term exposure studies are required to fully understand its safety profile and potential carcinogenic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
